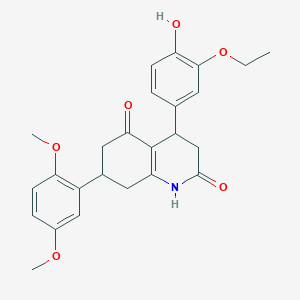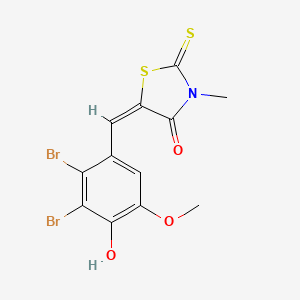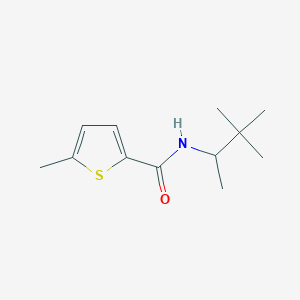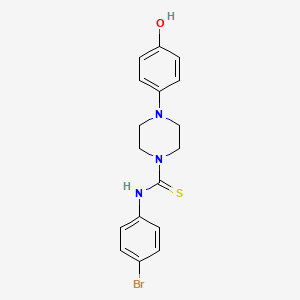![molecular formula C13H18N6O2S B4685895 [(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]acetonitrile](/img/structure/B4685895.png)
[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]acetonitrile
説明
[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]acetonitrile, commonly known as DMTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMTA is a member of the triazine family of compounds, which are known for their diverse range of biological activities including anti-cancer, anti-inflammatory, and anti-microbial properties.
作用機序
The exact mechanism of action of DMTA is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is that DMTA induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. DMTA has also been shown to inhibit the activity of enzymes involved in the biosynthesis of pro-inflammatory cytokines, leading to reduced inflammation.
Biochemical and Physiological Effects:
DMTA has been shown to have a range of biochemical and physiological effects. Studies have shown that DMTA inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. DMTA has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, DMTA has been shown to exhibit potent anti-microbial activity against a variety of bacterial and fungal pathogens.
実験室実験の利点と制限
One of the main advantages of using DMTA in lab experiments is its potent anti-cancer, anti-inflammatory, and anti-microbial activities. DMTA is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using DMTA in lab experiments is its potential toxicity. Studies have shown that DMTA can be toxic to normal cells at high concentrations, which may limit its potential therapeutic applications.
将来の方向性
Future research on DMTA could focus on elucidating its exact mechanism of action and identifying potential therapeutic applications. Studies could also explore the use of DMTA in combination with other anti-cancer or anti-inflammatory agents to enhance its efficacy. In addition, further research could investigate the potential toxicity of DMTA and identify ways to minimize its toxicity while maintaining its therapeutic efficacy. Overall, DMTA is a promising compound with a range of potential applications in scientific research.
科学的研究の応用
DMTA has been studied extensively for its potential applications in scientific research. One of the main areas of research has been its anti-cancer properties. Studies have shown that DMTA exhibits potent cytotoxicity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. DMTA has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its anti-cancer properties, DMTA has also been studied for its anti-inflammatory and anti-microbial activities. Studies have shown that DMTA inhibits the production of pro-inflammatory cytokines and reduces inflammation in animal models of inflammation. DMTA has also been shown to exhibit potent anti-microbial activity against a variety of bacterial and fungal pathogens.
特性
IUPAC Name |
2-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)sulfanyl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2S/c14-1-10-22-13-16-11(18-2-6-20-7-3-18)15-12(17-13)19-4-8-21-9-5-19/h2-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHIZHGLIRKNNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)SCC#N)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-N'-(tetrahydro-2-furanylmethyl)thiourea](/img/structure/B4685818.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B4685826.png)
![ethyl 1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4685832.png)
![2-({[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}amino)butan-1-ol hydrochloride](/img/structure/B4685834.png)
![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4685838.png)


![2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methylphenyl)propanamide](/img/structure/B4685852.png)
![methyl 2-{[N-[(4-chlorophenyl)sulfonyl]-N-(2-methylbenzyl)glycyl]amino}benzoate](/img/structure/B4685861.png)

![2-({3-[(4-chlorobenzyl)oxy]benzyl}amino)butan-1-ol hydrochloride](/img/structure/B4685874.png)

![N-cyclohexyl-4-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4685898.png)